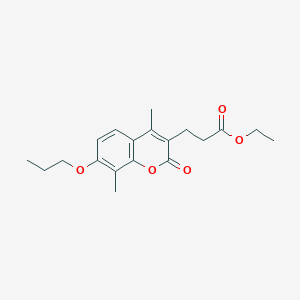
ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate
Overview
Description
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is an organic compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound is a derivative of coumarin, a natural compound found in many plants that has been shown to have various biological activities. This compound has been synthesized using various methods and has been investigated for its mechanism of action and potential biochemical and physiological effects.
Mechanism of Action
The mechanism of action of ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate is not fully understood. However, it has been suggested that this compound may exert its biological activity through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. One study found that this compound inhibited the production of inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. Another study found that this compound induced apoptosis in cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. These findings demonstrate the potential of this compound to modulate various biological processes.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate in lab experiments is its potential as a therapeutic agent in various disease states. Another advantage is its relatively simple synthesis method, which allows for easy access to the compound. However, a limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several future directions for research on ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate. One direction is to further investigate its mechanism of action to fully understand how it exerts its biological activity. Another direction is to optimize its use as a therapeutic agent in various disease states, such as cancer and inflammation. Additionally, future research could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
Ethyl 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoate has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that this compound exhibited significant anti-inflammatory activity in vitro, indicating its potential as an anti-inflammatory agent. Another study found that this compound had potent antitumor activity in vitro and in vivo, suggesting its potential as an anticancer agent. These findings demonstrate the potential of this compound as a therapeutic agent in various disease states.
properties
IUPAC Name |
ethyl 3-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-5-11-23-16-9-7-14-12(3)15(8-10-17(20)22-6-2)19(21)24-18(14)13(16)4/h7,9H,5-6,8,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBFITSNCALZTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)OCC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-1,3-benzodioxol-5-yl-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4707816.png)
![ethyl 1-ethyl-6-({[4-(2-furyl)-2-pyrimidinyl]thio}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4707817.png)
![1-(1,3-benzodioxol-5-yl)-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4707820.png)
![4-[2-(4-methylphenyl)vinyl][1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4707828.png)
![6-{[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4707835.png)
![4-{[(pentafluorophenoxy)acetyl]amino}benzamide](/img/structure/B4707837.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B4707842.png)
![methyl 3-benzyl-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4707846.png)
![5-{[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4707862.png)


![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4707910.png)
![ethyl 3,3-diethyl-1-[(phenylacetyl)amino]-3,4-dihydro-2-naphthalenecarboxylate](/img/structure/B4707919.png)
![4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B4707922.png)